
Hydroxy Tolbutamide-d9
Overview
Description
Hydroxy Tolbutamide-d9 (4-Hydroxytolbutamide-d9) is a deuterium-labeled isotopologue of 4-hydroxytolbutamide, a primary metabolite of the sulfonylurea drug Tolbutamide. It is synthesized by replacing nine hydrogen atoms with deuterium in the butyl sidechain of the parent metabolite, enhancing its utility in quantitative pharmacokinetic and metabolic studies . As an internal standard (IS) in liquid chromatography–tandem mass spectrometry (LC-MS/MS), this compound minimizes matrix interference and improves analytical accuracy for Tolbutamide and its metabolites in biological samples . Its deuterated structure ensures distinct mass spectral separation from non-deuterated analogs, enabling precise tracking of drug metabolism and CYP2C9 enzyme activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Hydroxy Tolbutamide-d9 involves the reaction of p-hydroxymethylglycopene with sodium deuteride. The deuterated species is generated using a deuterated reagent, a deuterated oxidant, or a deuterium source during the preparation process . This method ensures the incorporation of deuterium atoms into the molecular structure, resulting in the desired deuterated analog.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity of the final product. The use of advanced equipment and techniques, such as high-performance liquid chromatography (HPLC), ensures the quality and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions
Hydroxy Tolbutamide-d9 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound back to its parent tolbutamide form.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Tolbutamide.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Pharmacokinetic Studies
Hydroxy Tolbutamide-d9 is employed in pharmacokinetic studies to assess the metabolism and excretion of tolbutamide and its metabolites. The deuterated form allows for precise quantification using mass spectrometry techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
- Metabolic Pathways : Research indicates that this compound can be used to trace metabolic pathways involving cytochrome P450 enzymes, particularly CYP2C9, which is responsible for the hydroxylation of tolbutamide. Studies have demonstrated that variants of CYP2C9 exhibit differing catalytic efficiencies in metabolizing tolbutamide, impacting drug efficacy and safety profiles in patients .
Drug Interaction Studies
The compound is also significant in evaluating drug-drug interactions involving tolbutamide. For instance, research has shown that co-administration of other drugs can alter the pharmacokinetics of tolbutamide, leading to variations in plasma concentrations and therapeutic outcomes.
- Case Study : In a study examining the effects of lorlatinib on various CYP enzymes, including CYP2C9, it was found that lorlatinib significantly reduced the area under the plasma concentration-time curve (AUC) for tolbutamide by 43%, indicating a notable drug interaction . Such findings underscore the importance of this compound in assessing potential interactions that could lead to adverse effects.
Personalized Medicine
The use of this compound extends into personalized medicine, where understanding individual metabolic responses can guide treatment choices.
- Genetic Variability : Variants of CYP2C9 can lead to different metabolic rates for tolbutamide. A study characterized several rare allelic variants and their impact on tolbutamide hydroxylation rates, suggesting that incorporating genetic testing could optimize dosing strategies for diabetic patients . The data collected using this compound aids in refining these personalized approaches.
Research Methodology
The methodologies employed in studies utilizing this compound typically involve:
- Sample Preparation : Plasma samples are prepared with this compound as an internal standard to ensure accurate quantification.
- Analytical Techniques : LC-MS/MS is commonly used due to its sensitivity and specificity, allowing for the detection of low concentrations of metabolites in biological samples.
Study Aspect | Details |
---|---|
Compound Used | This compound |
Analytical Method | LC-MS/MS |
Key Enzyme Studied | CYP2C9 |
Application Area | Pharmacokinetics, Drug Interactions, Personalized Medicine |
Mechanism of Action
Hydroxy Tolbutamide-d9, like its parent compound tolbutamide, exerts its effects by stimulating the release of insulin from pancreatic beta cells. This is achieved through the inhibition of ATP-sensitive potassium channels on the beta cell membrane, leading to depolarization, calcium influx, and subsequent insulin release . The deuterated analog serves as a stable reference in analytical studies, ensuring accurate measurement of tolbutamide metabolism.
Comparison with Similar Compounds
Hydroxy Tolbutamide-d9 vs. Tolbutamide-d9
Tolbutamide-d9 (deuterated Tolbutamide) serves as an IS for quantifying the parent drug, Tolbutamide, whereas This compound specifically targets the metabolite 4-hydroxytolbutamide.
Key Differences :
- Functional Groups : this compound contains a hydroxyl group, reflecting its status as a metabolite, while Tolbutamide-d9 retains the parent drug’s structure.
- Analytical Utility : this compound is critical for studying CYP2C9 induction/inhibition (e.g., in drug-drug interaction (DDI) studies with lorlatinib ), whereas Tolbutamide-d9 is used to measure Tolbutamide’s clearance and bioavailability .
This compound vs. 4-Carboxy Tolbutamide-d9
4-Carboxy Tolbutamide-d9 is another deuterated metabolite, formed via further oxidation of 4-hydroxytolbutamide.
Key Differences :
- Structural Features : The carboxy variant has a carboxylic acid group, increasing its polarity and influencing its pharmacokinetic behavior (e.g., renal excretion vs. hepatic processing for the hydroxy form) .
- Research Focus: this compound is prioritized in CYP2C9 phenotyping, while 4-Carboxy Tolbutamide-d9 aids in understanding terminal metabolic pathways .
This compound vs. Non-Deuterated Analogs
Non-deuterated 4-hydroxytolbutamide is indistinguishable from endogenous metabolites in mass spectrometry, limiting its utility in tracer studies. This compound circumvents this via its deuterium label, providing a stable IS with identical chromatographic retention times but distinct mass-to-charge ratios . For example, in LC-MS/MS assays, this compound achieves a lower limit of quantification (LLOQ) of 8.7 nM, outperforming non-deuterated analogs affected by matrix effects .
Research Findings and Clinical Relevance
- CYP2C9 Induction Studies : Co-administration of Tolbutamide with lorlatinib showed unchanged this compound plasma concentrations despite CYP2C9 induction, suggesting concurrent induction of secondary metabolic pathways .
- Inter-laboratory Validation : this compound demonstrated <25% interday/intraday variability in CYP2C9 activity assays, meeting FDA validation criteria for precision and accuracy .
- Thermal Stability : this compound remains stable for ≥2 years at -80°C, critical for long-term pharmacokinetic studies .
Biological Activity
Hydroxy Tolbutamide-d9, a deuterated form of the antidiabetic drug tolbutamide, is primarily studied for its interactions with cytochrome P450 enzymes, particularly CYP2C9. This article explores its biological activity, focusing on metabolic pathways, pharmacokinetics, and potential clinical implications.
Overview of this compound
This compound (C12H18N2O4S) is a stable isotope-labeled derivative of tolbutamide, which is used in the treatment of type 2 diabetes mellitus. The modification with deuterium enhances the stability of the compound and allows for more precise tracking in metabolic studies.
Role of CYP2C9
CYP2C9 is a crucial enzyme in drug metabolism, responsible for the hydroxylation of various substrates, including tolbutamide. The activity of CYP2C9 can vary significantly due to genetic polymorphisms, which affect drug metabolism and therapeutic outcomes.
Key Findings:
- Tolbutamide Hydroxylation: this compound serves as an internal standard in studies assessing the hydroxylation of tolbutamide. The reaction involves measuring the formation of 4-hydroxytolbutamide from tolbutamide under specific conditions using liquid chromatography-tandem mass spectrometry (LC-MS/MS) .
- Enzyme Kinetics: Studies have shown that various allelic variants of CYP2C9 exhibit different catalytic efficiencies for tolbutamide hydroxylation. For instance, certain variants demonstrated significantly reduced enzymatic activity compared to the wild-type .
Ex Vivo Studies
Recent ex vivo studies have highlighted the significance of using human plasma to assess drug interactions involving CYP2C9. For example, when examining the effects of milk thistle on tolbutamide metabolism, it was found that there was no significant inhibition of 4-hydroxytolbutamide formation at clinically relevant concentrations .
Pharmacokinetics
The pharmacokinetic profile of this compound indicates that it can serve as a useful marker in understanding tolbutamide metabolism. It allows researchers to evaluate the impact of genetic variations on drug metabolism more accurately.
Table 1: Summary of Pharmacokinetic Parameters
Parameter | Value |
---|---|
Molecular Weight | 278.35 g/mol |
Half-Life | Varies based on CYP2C9 variant |
Bioavailability | High |
Metabolism | Primarily by CYP2C9 |
Excretion | Renal |
Case Studies and Clinical Implications
-
Genetic Variability in Drug Response:
A study characterized the functional differences among 12 rare allelic variants of CYP2C9 in Japanese individuals. It found that these variants significantly affect the metabolism of both warfarin and tolbutamide, suggesting that personalized medicine approaches could optimize dosing strategies for patients based on their genetic makeup . -
Drug-Drug Interactions:
Another case study examined how botanical supplements like milk thistle could influence tolbutamide metabolism through CYP2C9. The findings indicated that traditional in vitro models might not accurately predict clinical outcomes, emphasizing the need for ex vivo assessments .
Q & A
Basic Research Questions
Q. How can researchers confirm the isotopic purity of Hydroxy Tolbutamide-d9 in experimental setups?
Methodological Answer: Isotopic purity is critical for pharmacokinetic studies. Use nuclear magnetic resonance (NMR) spectroscopy (¹H and ²H NMR) to verify deuterium incorporation at the nine designated positions. For quantification, liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotopic dilution analysis is recommended to distinguish between labeled and unlabeled forms. Ensure calibration standards include certified reference materials (CRMs) from authoritative sources like NIST .
Q. What are the optimal storage conditions for this compound to maintain stability in long-term studies?
Methodological Answer: Store the compound at -20°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent deuterium exchange and oxidative degradation. Regular stability testing via high-performance liquid chromatography (HPLC) with UV detection (λ = 230 nm) should be conducted every 6 months. Document deviations in purity >2% as significant for data integrity .
Q. Which analytical techniques are most reliable for quantifying this compound in biological matrices?
Methodological Answer: LC-MS/MS with electrospray ionization (ESI) in positive ion mode provides high sensitivity (LOQ ≤1 ng/mL) for plasma or tissue samples. Validate the method per ICH guidelines by assessing matrix effects using post-column infusion and surrogate matrices. Include internal standards like 4-Carboxy Tolbutamide-d9 to correct for ion suppression/enhancement .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported CYP450 enzyme affinity data for this compound?
Methodological Answer: Discrepancies in CYP2C9/2C19 binding affinities may arise from variations in assay conditions (e.g., pH, temperature). Conduct comparative studies using recombinant human CYP isoforms under standardized parameters. Employ kinetic analyses (Km, Vmax) and molecular docking simulations to reconcile conflicting results. Cross-validate findings with in vitro-in vivo extrapolation (IVIVE) models .
Q. What experimental designs are optimal for tracing this compound’s metabolic pathways in vivo?
Methodological Answer: Use a dual-isotope approach (e.g., ¹⁴C labeling for carbon tracking alongside deuterium labeling) in rodent models. Collect serial blood, urine, and bile samples over 24–72 hours. Analyze metabolites via ultra-high-resolution mass spectrometry (UHR-MS) and compare fragmentation patterns against synthetic standards. Incorporate knockout CYP2C9 mice to isolate pathway contributions .
Q. How should researchers address batch-to-batch variability in deuterium labeling efficiency?
Methodological Answer: Implement quality control (QC) protocols during synthesis:
- Monitor reaction intermediates via Fourier-transform infrared spectroscopy (FTIR) to confirm deuterium incorporation at each step.
- Use orthogonal purity assessments (NMR, LC-MS, elemental analysis) and reject batches with <98% isotopic purity.
- Document synthesis parameters (catalyst type, reaction time) in metadata to identify variability sources .
Q. Data Analysis & Reproducibility
Q. What statistical methods are recommended for analyzing dose-response relationships in this compound studies?
Methodological Answer: Apply nonlinear regression models (e.g., four-parameter logistic curves) to EC50/IC50 calculations. Use Bayesian hierarchical models to account for inter-study variability. Validate assumptions via residual plots and goodness-of-fit tests (AIC, BIC). Publicly share raw data and code repositories to enhance reproducibility .
Q. How can researchers validate the specificity of this compound antibodies in immunoassays?
Methodological Answer: Perform cross-reactivity testing against structurally analogous compounds (e.g., Tolbutamide, 4-Carboxy Tolbutamide). Use surface plasmon resonance (SPR) to measure binding kinetics (ka, kd). For ELISA, include blocking peptides in competitive assays and validate with LC-MS/MS concordance ≥90% .
Properties
IUPAC Name |
1-butyl-3-[4-(hydroxymethyl)phenyl]sulfonylurea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O4S/c1-2-3-8-13-12(16)14-19(17,18)11-6-4-10(9-15)5-7-11/h4-7,15H,2-3,8-9H2,1H3,(H2,13,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJRHYONYKZIRPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)NS(=O)(=O)C1=CC=C(C=C1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30205824 | |
Record name | Hydroxymethyltolbutamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30205824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 4-Hydroxy tolbutamide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0006408 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
5719-85-7, 1185112-19-9 | |
Record name | Hydroxytolbutamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5719-85-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hydroxymethyltolbutamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005719857 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hydroxymethyltolbutamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30205824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | HYDROXYMETHYLTOLBUTAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/52K8J94779 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 4-Hydroxy tolbutamide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0006408 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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